
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. Pyrazole rings are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule and the reaction conditions. Pyrazole compounds are known to participate in a variety of chemical reactions .Applications De Recherche Scientifique
Organic Synthesis and Mechanistic Studies
Research in organic synthesis often explores the reactivity and functionalization of pyrazole and thiadiazole derivatives. For instance, studies have detailed unexpected reactions involving pyrazolo derivatives, providing insights into their synthesis mechanisms and potential applications in designing new molecules with specific properties (Ledenyova et al., 2018).
Medicinal Chemistry and Drug Design
Compounds containing pyrazole and thiadiazole moieties are significant in drug design due to their broad biological activities. For example, novel analogs with antibacterial properties have been synthesized, showing promise against various bacterial strains. This illustrates the potential of these compounds in developing new antibiotics (Palkar et al., 2017).
Biological Activities and Potential Therapeutic Applications
Many derivatives of pyrazole and thiadiazole exhibit potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Such studies contribute to understanding these compounds' therapeutic potential and guiding the development of new drugs. For instance, synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines have shown cytotoxic activities against various cancer cell lines, highlighting their potential as anticancer agents (Deady et al., 2003).
Agrochemical Applications
Research has also extended into agrochemical applications, where pyrazole carboxamide derivatives are explored for their fungicidal and nematocidal activities. This is crucial for developing new pesticides and addressing agricultural challenges (Zhao et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5OS/c1-4-5-11-12(20-17-15-11)13(19)14-6-7-18-10(3)8-9(2)16-18/h8H,4-7H2,1-3H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJOSIJKJAJLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


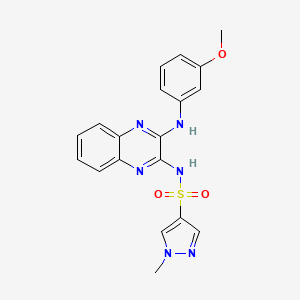
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2653658.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(2,4,5-trichlorophenoxy)pyrimidine](/img/structure/B2653660.png)
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile](/img/structure/B2653661.png)
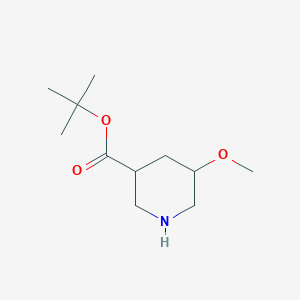
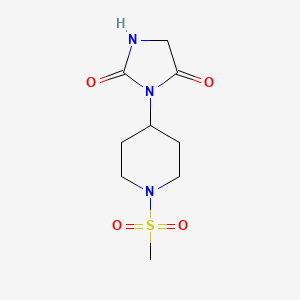
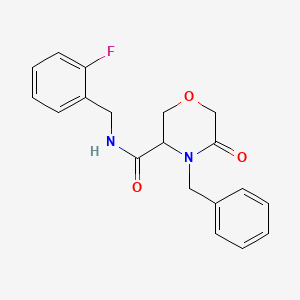

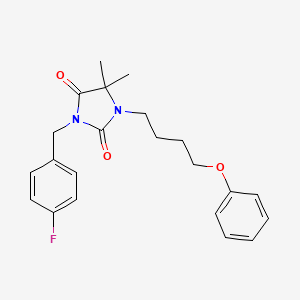
![N-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2653673.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2653675.png)
